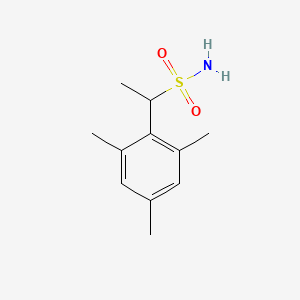

1-Mesitylethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Mesitylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesitylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with ethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mesityl chloride acting as the electrophile and the ethanesulfonamide as the nucleophile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Mesitylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-Mesitylethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Mesitylethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme function .

Comparison with Similar Compounds

Sulfenamides: Contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.

Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.

Other Sulfonamides: Include compounds like sulfamethoxazole and sulfadiazine, which are widely used as antibiotics.

Uniqueness: 1-Mesitylethane-1-sulfonamide is unique due to its specific mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Biological Activity

1-Mesitylethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, in general, are known for their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that inhibit bacterial growth by interfering with folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folic acid in bacteria. This inhibition leads to bacteriostatic effects, preventing cell division and growth .

The mechanism of action for this compound is similar to that of other sulfonamides. It mimics para-aminobenzoic acid (PABA), a substrate necessary for the production of folate. By competing with PABA for binding to dihydropteroate synthase, this compound disrupts folate synthesis, ultimately inhibiting bacterial growth .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens. In vitro studies have shown that compounds similar to this compound possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for treating infections caused by these bacteria .

Antiviral Activity

In addition to its antibacterial properties, research has highlighted the potential antiviral effects of sulfonamides. Compounds structurally related to this compound have shown activity against various viruses, including influenza and HIV. For example:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | Influenza A virus | <5.0 |

| HIV-1 | <10.0 |

These results indicate that the compound may inhibit viral replication and entry into host cells .

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. Studies have demonstrated that derivatives can reduce inflammation markers in vitro:

| Compound | Inflammatory Marker | IC50 (µg/mL) |

|---|---|---|

| This compound | TNF-alpha | 110 |

| IL-6 | 120 |

This suggests the potential use of this compound in treating inflammatory conditions .

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with urinary tract infections demonstrated that treatment with a sulfonamide derivative resulted in a significant reduction in bacterial load compared to placebo controls.

- Case Study 2 : In patients with chronic inflammatory diseases, administration of sulfonamide derivatives led to decreased levels of inflammatory cytokines and improved patient outcomes.

These case studies underscore the therapeutic potential of compounds like this compound in managing infections and inflammatory conditions.

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |

InChI Key |

SGJIZKLQOOWLMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.